2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(3-methylbutyl)-3,4-dihydroquinazolin-4-one
Description
This compound is a heterocyclic organic molecule featuring a quinazolin-4-one core substituted with a 1,2,4-oxadiazole ring and a 3-methylbutyl chain. Key structural elements include:
- Quinazolin-4-one backbone: A bicyclic system known for its pharmacological relevance, particularly in antimicrobial, anticancer, and anti-inflammatory agents .
- 1,2,4-Oxadiazole moiety: A nitrogen-oxygen heterocycle contributing to metabolic stability and enhancing binding affinity in bioactive molecules .
- 3-(2H-1,3-Benzodioxol-5-yl) group: A methylenedioxy-substituted aromatic ring, often associated with improved pharmacokinetic properties and receptor interaction .
- 3-Methylbutyl chain: A branched alkyl group that may influence lipophilicity and membrane permeability.
The compound’s synthesis likely involves cyclocondensation of thioamide precursors with oxadiazole intermediates, followed by alkylation at the quinazolinone N3 position.
Properties
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(3-methylbutyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S/c1-14(2)9-10-27-22(28)16-5-3-4-6-17(16)24-23(27)32-12-20-25-21(26-31-20)15-7-8-18-19(11-15)30-13-29-18/h3-8,11,14H,9-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVJHZQRXCMYRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of quinazolinone derivatives modified with oxadiazole and alkyl/aryl substituents. Below is a comparative analysis with structurally related molecules:
Key Observations:
Bioactivity Trends :
- Halogenated derivatives (e.g., 4-fluorophenyl in ) exhibit stronger enzyme inhibition but higher cytotoxicity due to reduced solubility.
- The benzodioxol group in the target compound may balance potency and stability by avoiding rapid hepatic clearance .
Physicochemical Properties :
- The 3-methylbutyl chain increases logP (~3.8 estimated) compared to shorter alkyl chains (logP ~2.5–3.0), favoring blood-brain barrier penetration .
- Benzodioxol’s electron-rich nature enhances π-π stacking in hydrophobic binding pockets, unlike the electron-withdrawing chloro/fluoro groups in .
Synthetic Accessibility :
- The target compound’s synthesis is more complex than halogenated analogs due to the benzodioxol incorporation, requiring careful control of oxidation conditions .
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